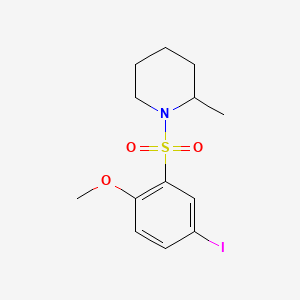

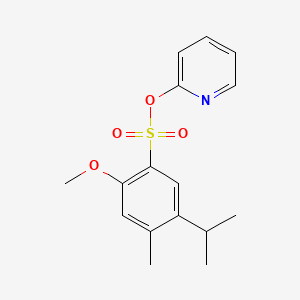

![molecular formula C8H10N2O2S B604355 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 374544-09-9](/img/structure/B604355.png)

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines was developed via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Chemical Reactions Analysis

The chemical reactions of thiazolo[3,2-a]pyrimidines involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . They have virtually unlimited synthetic and pharmacological potential, attracting the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . Future research could focus on the development of new derivatives of thiazolo[3,2-a]pyrimidines, especially those hydrogenated in the thiazole part of the molecule .

properties

IUPAC Name |

6-ethyl-7-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-2-5-6(11)9-8-10(7(5)12)3-4-13-8/h11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYJYCACEOUBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N(C1=O)CCS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)

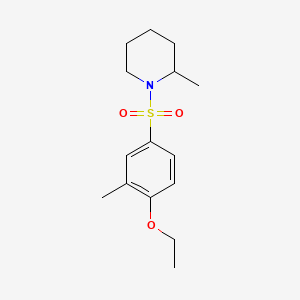

![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)

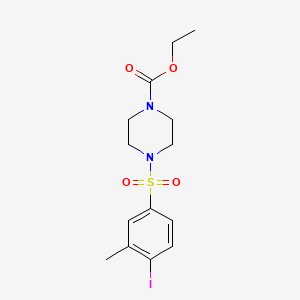

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)

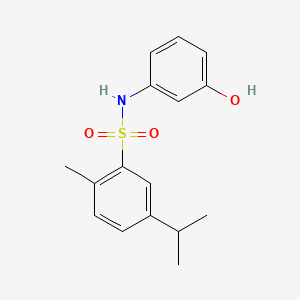

![4-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604284.png)

![2,5-dichloro-N-[3-(diethylamino)propyl]-4-methoxybenzenesulfonamide](/img/structure/B604287.png)

![N-[3-(diethylamino)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B604288.png)

![2-bromo-N-[3-(diethylamino)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B604289.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604295.png)